methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate
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Description
Methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate is a useful research compound. Its molecular formula is C26H26N2O6S and its molecular weight is 494.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.15115773 g/mol and the complexity rating of the compound is 864. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
The functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are known to contribute to the activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to influence various biochemical pathways, potentially related to their antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 4376±550 °C and a density of 129±01 g/cm3 .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities .
Biological Activity
Methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on available research.
1. Chemical Structure and Properties
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C26H26N2O6S |
Molecular Weight | 494.6 g/mol |
CAS Number | 941924-06-7 |
The structure includes methoxy and benzoate groups, which may contribute to its biological activity through various mechanisms.
2. Synthesis Overview
The synthesis of this compound typically involves multi-step reactions that may include condensation and functional group modifications. The specific reagents and conditions are often proprietary or detailed in specialized literature.
Therapeutic Potential
Research indicates that compounds with similar structures have shown promise in various therapeutic areas:
- Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Effects : The presence of methoxy groups in similar compounds has been linked to enhanced antioxidant activities .
4. Case Studies and Research Findings
Several studies have explored the biological effects of structurally related compounds:
Case Study 1: Metabolic Syndrome
A study involving a structurally similar compound indicated significant weight loss and improved metabolic profiles in high-fat diet-induced mice models. This was attributed to the compound's ability to induce activating transcription factor 3 (ATF3), suggesting potential applications in treating metabolic disorders .
Case Study 2: Antioxidant Activity
Another study evaluated the antioxidant capacity of compounds with methoxy groups. Results showed that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro .
5. Implications for Future Research
Given the promising biological activities associated with this compound and its derivatives, further research is warranted. Key areas for exploration include:
- In Vivo Studies : To assess the efficacy and safety of the compound in animal models.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
Properties
IUPAC Name |
methyl 4-methoxy-3-[[1,1,3-trioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6S/c1-17(2)18-9-12-21(13-10-18)28-26(30)27(22-7-5-6-8-24(22)35(28,31)32)16-20-15-19(25(29)34-4)11-14-23(20)33-3/h5-15,17H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCFLBFFMQFNQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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